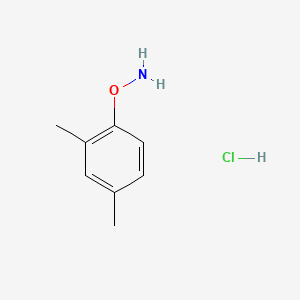![molecular formula C14H11N3O3 B13691746 Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708779 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708779 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the availability of starting materials.
Industrial Production Methods: Industrial production of MFCD32708779 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32708779 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32708779 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution.
Major Products Formed: The major products formed from the reactions of MFCD32708779 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
MFCD32708779 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a probe for investigating biological processes and interactions. In medicine, MFCD32708779 is explored for its potential therapeutic properties and as a diagnostic tool. In industry, it is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of MFCD32708779 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32708779 include those with analogous structures and reactivity. These compounds may share similar properties and applications but differ in specific functionalities or reactivity patterns.
Uniqueness: MFCD32708779 is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its stability, reactivity, and versatility make it a valuable compound for various scientific and industrial applications.
Conclusion
MFCD32708779 is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties and reactivity make it an essential tool for studying chemical reactions, biological processes, and developing new materials and technologies
Eigenschaften
Molekularformel |
C14H11N3O3 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
methyl 5-(4-pyrazol-1-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3/c1-19-14(18)12-9-13(20-16-12)10-3-5-11(6-4-10)17-8-2-7-15-17/h2-9H,1H3 |
InChI-Schlüssel |
QTHQJUCTQMORRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


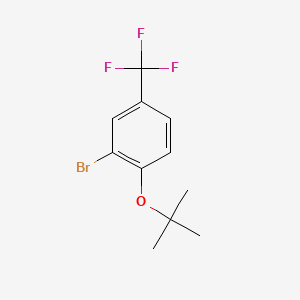
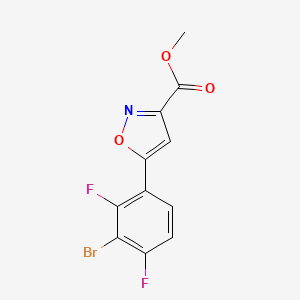
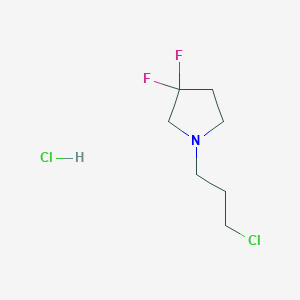
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
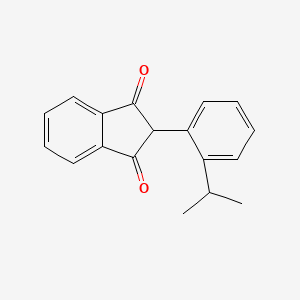

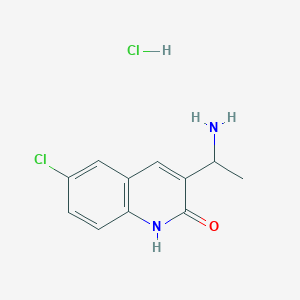

![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
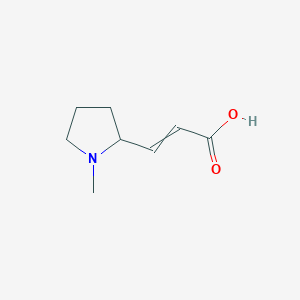

![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
